molecular formula C11H10ClN3O B3150432 4-Chloro-6-(4-methoxyphenyl)pyrimidin-2-amine CAS No. 688782-45-8

4-Chloro-6-(4-methoxyphenyl)pyrimidin-2-amine

Cat. No. B3150432
Key on ui cas rn: 688782-45-8
M. Wt: 235.67 g/mol
InChI Key: QMRKTLQGAWYADU-UHFFFAOYSA-N
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Patent
US07820654B2

Procedure details

A mixture of compound 2-amino-6-(4-methoxy-phenyl)-pyrimidin-4-ol (18 g, 83 mol) obtained in step (ii) and phosphorus oxychloride (POCl3) (150 mL) was stirred at 100° C. under anhydrous condition for 5 to 8 hours. The initial turbidity disappeared after completion of the reaction and excess phosphorus oxychloride was then removed by distillation under low vacuum. The residue was diluted with aqueous sodium bicarbonate solution to reach the pH˜7-8. The white solid separated was filtered, washed with water, and dried under vacuum to afford the desired product (15 g). Yield: 75%.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6](O)[CH:5]=[C:4]([C:9]2[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][CH:10]=2)[N:3]=1.P(Cl)(Cl)([Cl:19])=O>>[Cl:19][C:6]1[CH:5]=[C:4]([C:9]2[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][CH:10]=2)[N:3]=[C:2]([NH2:1])[N:7]=1

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)O)C1=CC=C(C=C1)OC
Name
Quantity
150 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. under anhydrous condition for 5 to 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was then removed by distillation under low vacuum
ADDITION
Type
ADDITION
Details
The residue was diluted with aqueous sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
The white solid separated
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
6.5 (± 1.5) h
Name
Type
product
Smiles
ClC1=NC(=NC(=C1)C1=CC=C(C=C1)OC)N
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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